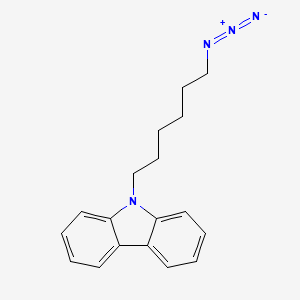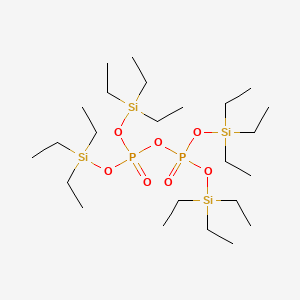
Tetrakis(triethylsilyl) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(triethylsilyl) diphosphate is an organophosphorus compound characterized by the presence of four triethylsilyl groups attached to a diphosphate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(triethylsilyl) diphosphate typically involves the reaction of phosphorus pentoxide with triethylsilyl chloride in the presence of a suitable solvent such as benzene or toluene. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
P2O5+4(Et3Si)Cl→(Et3Si)4P2O7+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.
Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.
Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products
Hydrolysis: Phosphoric acid and triethylsilanol.
Substitution: Corresponding substituted phosphates.
Oxidation: Higher oxidation state phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology
In biological research, this compound is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.
Medicine
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(trimethylsilyl) diphosphate
- Tetrakis(triphenylsilyl) diphosphate
- Tetrakis(tert-butyldimethylsilyl) diphosphate
Uniqueness
Tetrakis(triethylsilyl) diphosphate is unique due to the presence of triethylsilyl groups, which provide a balance between steric protection and reactivity. This makes it a versatile reagent in organic synthesis compared to its counterparts with bulkier or smaller silyl groups.
Eigenschaften
CAS-Nummer |
830326-70-0 |
|---|---|
Molekularformel |
C24H60O7P2Si4 |
Molekulargewicht |
635.0 g/mol |
IUPAC-Name |
bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate |
InChI |
InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3 |
InChI-Schlüssel |
UKGXSYIXIMIEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
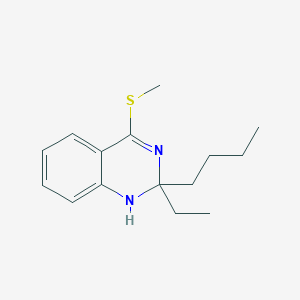
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
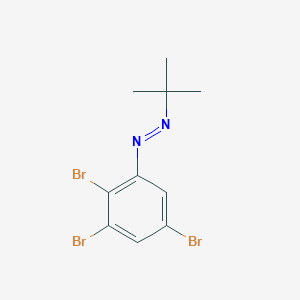
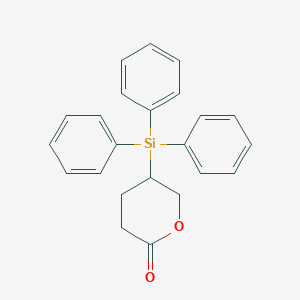
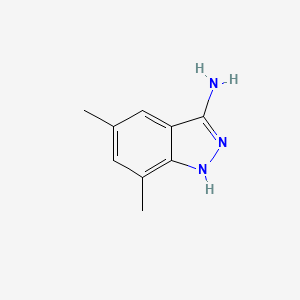
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
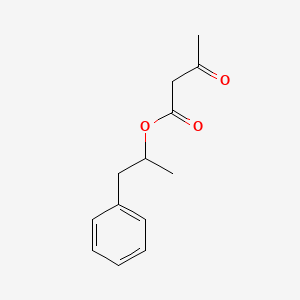
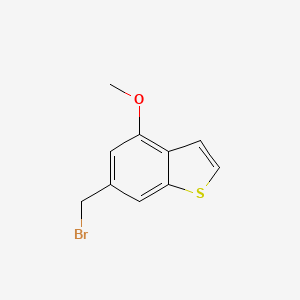
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
